molecular formula C42H75NO5 B13363937 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13363937
M. Wt: 674.0 g/mol
InChI Key: VPSYYIQRZTUNEE-UHFFFAOYSA-N
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Description

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines phenyl, hydroxyethyl, and octyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting with the preparation of the phenyl and octanoate components. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenethyl glucoside: Known for its antioxidant properties.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in coordination chemistry.

Uniqueness

3,4-Dipentylphenyl 8-((2-hydroxyethyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its combination of phenyl, hydroxyethyl, and octyloxy groups provides a versatile platform for further modifications and functionalization.

Properties

Molecular Formula

C42H75NO5

Molecular Weight

674.0 g/mol

IUPAC Name

octyl 8-[[8-(3,4-dipentylphenoxy)-8-oxooctyl]-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C42H75NO5/c1-4-7-10-11-18-25-36-47-41(45)28-21-14-12-16-23-32-43(34-35-44)33-24-17-13-15-22-29-42(46)48-40-31-30-38(26-19-8-5-2)39(37-40)27-20-9-6-3/h30-31,37,44H,4-29,32-36H2,1-3H3

InChI Key

VPSYYIQRZTUNEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC1=CC(=C(C=C1)CCCCC)CCCCC)CCO

Origin of Product

United States

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